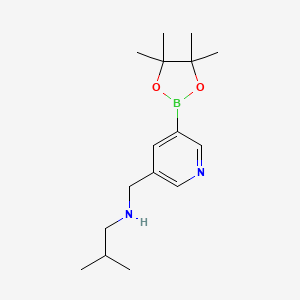

5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester

CAS No.: 919347-20-9

Cat. No.: VC11724242

Molecular Formula: C16H27BN2O2

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919347-20-9 |

|---|---|

| Molecular Formula | C16H27BN2O2 |

| Molecular Weight | 290.2 g/mol |

| IUPAC Name | 2-methyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]propan-1-amine |

| Standard InChI | InChI=1S/C16H27BN2O2/c1-12(2)8-18-9-13-7-14(11-19-10-13)17-20-15(3,4)16(5,6)21-17/h7,10-12,18H,8-9H2,1-6H3 |

| Standard InChI Key | LDRHHNNCHVIFLO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic name, 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester, indicates a pyridine ring substituted at the 3-position with a boronic acid pinacol ester group and at the 5-position with an isobutylaminomethyl moiety. Its molecular formula is hypothesized as C₁₅H₂₆BN₂O₂, derived from analogous pinacol boronic esters . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, a common feature in Suzuki-Miyaura coupling precursors .

Structural Analogues and Comparative Analysis

Structurally similar compounds, such as 5-(Methylthio)pyridine-3-boronic acid pinacol ester (CAS 1171891-40-9), share the pyridine-boronic ester backbone but differ in substituents . The replacement of a methylthio group with an isobutylaminomethyl chain likely alters electronic and steric properties, influencing reactivity. Table 1 compares key parameters between these analogues:

Table 1: Comparative Properties of Pyridine-Boronic Esters

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 5-((Isobutylamino)methyl)pyridine-3-boronic acid pinacol ester is documented, methodologies for analogous compounds involve:

-

Halogenation-Coupling Sequences: As demonstrated in the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole , a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between a brominated pyridine intermediate and pinacol boronic ester could be employed.

-

Aminomethylation: Introducing the isobutylaminomethyl group via reductive amination or nucleophilic substitution post-boronic ester formation.

Hypothetical Stepwise Synthesis

A plausible route, adapted from CN102653545A , involves:

-

Bromination: Starting with 5-bromopyridine-3-boronic acid pinacol ester.

-

Mannich Reaction: Reacting with isobutylamine and formaldehyde to install the aminomethyl group.

-

Purification: Column chromatography or recrystallization to isolate the final product.

Key Challenges:

-

Steric hindrance from the isobutyl group may reduce coupling efficiency.

-

Sensitivity of the boronic ester to protic solvents necessitates anhydrous conditions .

Physicochemical Properties

Spectroscopic Characteristics

-

¹H NMR: Peaks for pinacol methyl groups (δ 1.0–1.3 ppm), pyridine protons (δ 7.5–8.5 ppm), and isobutyl chain (δ 2.4–2.8 ppm for CH₂, δ 0.9–1.1 ppm for CH₃).

-

¹¹B NMR: A singlet near δ 30 ppm, typical for boronic esters .

Applications in Pharmaceutical Chemistry

Role in Suzuki-Miyaura Coupling

As a boronic ester, this compound could serve as a coupling partner in cross-coupling reactions to construct biaryl systems, a cornerstone in drug discovery. For example, similar compounds are used in synthesizing kinase inhibitors or antiviral agents .

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce steps and improve yield.

-

Biological Screening: Evaluating anticancer or antimicrobial activity in vitro.

-

Material Science Applications: Investigating use in organic semiconductors or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume